molecular formula C20H13BrN4O B4578085 2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B4578085
M. Wt: 405.2 g/mol
InChI Key: BFDLACCHONSMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synthesis Analysis : The compound under investigation belongs to a class of compounds that have been synthesized through multi-component coupling processes. For instance, Wu et al. (2013) described the synthesis of similar compounds using a three-component coupling process involving aldehydes, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole under solvent-free conditions, yielding derivatives with antitumor properties (Wu, Zhang, & Li, 2013).

Molecular Structure Analysis

  • Structural Characteristics : The molecular structure of this class of compounds includes complex aromatic systems and heterocyclic components. The synthesis and structure of similar compounds have been studied, such as the work by Markosyan et al. (2000), who examined the synthesis and structure of 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane) (Markosyan et al., 2000).

Chemical Reactions and Properties

  • Chemical Reactivity : The reactivity of compounds in this class involves various cyclization reactions and transformations. Chern et al. (1988) investigated reactions leading to the synthesis of oxazolo[2,3-b]quinazolin-5-one and [1,3]oxazino[2,3-b]quinazolin-6-one, highlighting the versatile reactivity of these compounds (Chern et al., 1988).

Scientific Research Applications

Anticancer Applications

Several derivatives of triazoloquinazoline have been synthesized and evaluated for their anticancer properties. For instance, novel quinoxalines, a structurally related class, have shown promise as anticancer agents, indicating the potential of similarly structured compounds like triazoloquinazoline derivatives in cancer treatment research (Kotb et al., 2007). Additionally, compounds with the benzo[h][1,2,4]-triazolo[5,1-b]quinazoline moiety have been identified as potent antitumoral agents, highlighting the therapeutic potential of such structures in oncology (Wu, Zhang, & Li, 2013).

properties

IUPAC Name

2-[(6-bromonaphthalen-2-yl)oxymethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O/c21-15-7-5-14-10-16(8-6-13(14)9-15)26-11-19-23-20-17-3-1-2-4-18(17)22-12-25(20)24-19/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDLACCHONSMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)COC4=CC5=C(C=C4)C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline

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